2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

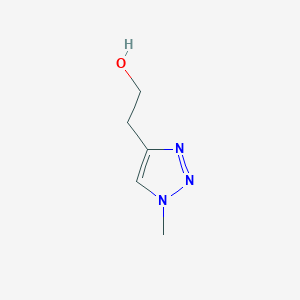

2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole derivative featuring a methyl group at the N1 position of the triazole ring and a two-carbon ethanol chain at the C4 position (Fig. 1). Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.14 g/mol . The compound is commercially available as a building block for medicinal chemistry and materials science applications . The triazole moiety contributes to hydrogen-bonding capabilities, while the ethanol chain enhances hydrophilicity compared to shorter-chain analogs.

Properties

IUPAC Name |

2-(1-methyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-4-5(2-3-9)6-7-8/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTKNASUNGVHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 1,2,3-Triazoles with Ethanol Substituents

The synthesis of 1,2,3-triazole derivatives bearing ethan-1-ol substituents typically involves:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a widely used "click chemistry" reaction to form 1,2,3-triazole rings regioselectively.

- N-alkylation to introduce the methyl group at the N1 position of the triazole.

- Functional group transformations to install or modify the ethan-1-ol side chain.

A streamlined synthetic route often starts from propargyl alcohol or its derivatives, which provide the ethan-1-ol moiety after cycloaddition with azides.

Specific Preparation Methodologies

CuAAC-Based Synthesis Followed by N-Methylation

One common approach is the CuAAC reaction between an azide and propargyl alcohol, yielding a 1,2,3-triazol-4-yl ethan-1-ol intermediate, which is then methylated at the N1 position.

Step 1: CuAAC Reaction

- React an organic azide (e.g., alkyl or aryl azide) with propargyl alcohol in the presence of a copper(I) catalyst.

- The reaction proceeds regioselectively to give 1,4-disubstituted 1,2,3-triazoles with the ethan-1-ol group at the 4-position.

- Typical conditions: CuSO4/sodium ascorbate catalyst system in aqueous tert-butanol or ethanol at room temperature or mild heating.

Step 2: N-Methylation

- The triazole nitrogen (N1) is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate).

- This step requires careful control to avoid over-alkylation or isomerization.

This method is supported by the general synthetic strategies employed for related triazole derivatives, as seen in the literature on triazole-containing bioactive compounds.

Direct Synthesis from 1-Methyl-1H-1,2,3-Triazole Precursors

An alternative is to start from 1-methyl-1H-1,2,3-triazole and introduce the ethan-1-ol substituent via nucleophilic substitution or lithiation followed by electrophilic quenching.

Step 1: Preparation of 1-methyl-1H-1,2,3-triazole

- Methylation of 1H-1,2,3-triazole using methyl halides under basic conditions.

Step 2: Lithiation and Electrophilic Substitution

- Lithiation at the 4-position of the triazole ring using strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperature.

- Subsequent reaction with electrophiles such as ethylene oxide or aldehydes to install the ethan-1-ol side chain.

Step 3: Workup and Purification

- Acidic or neutral workup to isolate the desired 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol.

This approach is analogous to the preparation of related 1,2,4-triazole derivatives with methyl and carboxylate substituents, as described in patent literature.

Experimental Data and Yields

While direct data on this compound is scarce, related compounds synthesized using similar methods show good yields and purity.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| CuAAC reaction | CuSO4/sodium ascorbate, EtOH/H2O, rt | 80-90 | Regioselective formation of triazole |

| N-Methylation | Methyl iodide, K2CO3, acetone, reflux | 75-85 | Controlled methylation at N1 |

| Lithiation + Electrophilic Substitution | n-BuLi or LDA, THF, -78°C, then ethylene oxide | 60-75 | Requires low temperature and inert atmosphere |

Research Findings and Notes

The CuAAC method is favored for its simplicity, regioselectivity, and mild conditions, making it suitable for synthesizing 1,2,3-triazole derivatives with ethan-1-ol substituents.

N-Methylation can lead to side reactions such as over-alkylation or isomerization; thus, reaction conditions must be optimized.

The lithiation approach allows for direct functionalization at the 4-position but requires stringent anhydrous and low-temperature conditions to avoid decomposition or side reactions.

The presence of the hydroxyl group in ethan-1-ol can sometimes interfere with lithiation or methylation steps, so protecting groups may be employed if necessary.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC + N-Methylation | Organic azide + propargyl alcohol | CuSO4/sodium ascorbate; methyl iodide | Mild, regioselective, high yield | Requires control in methylation |

| Lithiation + Electrophilic Substitution | 1-methyl-1H-1,2,3-triazole | n-BuLi or LDA; ethylene oxide | Direct substitution, versatile | Air/moisture sensitive, low temp |

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while substitution can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

The triazole ring in 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol contributes to its potential as a scaffold for drug design. Research indicates that compounds with triazole moieties exhibit significant biological activities, including antifungal and antibacterial properties. For instance:

Case Study: Antifungal Activity

A study demonstrated that derivatives of triazole compounds showed potent antifungal activity against various strains of fungi. The incorporation of the 1-methyl group enhances solubility and bioavailability, making it a promising candidate for antifungal drug development .

Agricultural Science

In agricultural applications, this compound has been investigated for its potential as a biopesticide. Its ability to inhibit certain plant pathogens can be harnessed to develop eco-friendly pest control solutions.

Case Study: Biopesticide Development

Research has shown that triazole derivatives can effectively combat fungal pathogens in crops. A specific formulation containing this compound demonstrated a reduction in disease incidence in treated plants compared to untreated controls .

Materials Science

The unique properties of this compound make it suitable for use in materials science, particularly in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in creating advanced materials.

Case Study: Polymer Synthesis

A study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance characteristics compared to conventional polymers .

Table 1: Summary of Applications

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol with four analogs:

Key Observations :

- Chain Length: The ethanol chain in the target compound enhances solubility in polar solvents compared to methanol analogs (e.g., ).

- Substituent Effects : Aromatic substituents (e.g., benzyl or 4-chlorophenyl) increase lipophilicity and may improve membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding: The ethanol group provides two hydrogen-bond donors (vs.

Biological Activity

2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS Number: 1250772-80-5) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a triazole ring which is known for conferring various biological activities. The compound's SMILES notation is CC(C1=CN(N=N1)C)O, indicating the presence of a hydroxyl group that may influence its reactivity and solubility in biological systems .

Synthesis Methods

The synthesis of triazole compounds typically involves cyclization reactions of hydrazones or azides with various substrates. A notable method includes the use of DIPEA as a catalyst to synthesize N-substituted triazoles efficiently . The synthesis conditions can significantly affect the yield and purity of the final product.

Table 1: Synthesis Methods for Triazole Derivatives

| Method Description | Yield | References |

|---|---|---|

| Cyclization of hydrazones with primary amines | Up to 80% | |

| Use of DIPEA as a catalyst | High efficiency | |

| Ethanol as solvent for reaction | Improves solubility |

Case Studies

Case Study 1: Antimicrobial Screening

In a study assessing various triazole derivatives against bacterial strains, compounds similar to this compound were found to inhibit growth effectively. The study emphasized structure–activity relationships that could guide future modifications for enhanced efficacy .

Case Study 2: Cytotoxicity Assessment

Another relevant study evaluated a series of triazole derivatives for cytotoxic effects on cancer cell lines. The findings suggested that modifications to the triazole ring could significantly impact biological activity. This reinforces the need to explore this compound in similar contexts to determine its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or iron-catalyzed methods. For example, iron(II) phthalocyanine (FePC) can catalyze alkyne hydration under aerobic conditions with high regioselectivity, following Markovnikov’s rule . Key parameters include:

- Catalyst loading : 0.25 mol% FePC yields optimal conversion (67.8% for analogous alcohols) .

- Solvent : Ethanol or THF improves solubility of intermediates .

- Reaction time : 6–24 hours at room temperature minimizes side reactions .

Characterization involves TLC, GC, and (e.g., δ 4.75 ppm for alcohol protons) .

Q. How can researchers confirm the regioselectivity of triazole ring formation during synthesis?

Regioselectivity (1,4- vs. 1,5-disubstituted triazoles) is confirmed via :

- 1,4-isomers show distinct coupling patterns (e.g., singlet for H-5 in 1,4-triazoles) .

- X-ray crystallography provides definitive structural proof .

For CuAAC, regiochemistry is controlled by ligand choice (e.g., TBTA favors 1,4-products) .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in water due to the hydroxyl group .

- Stability : Store at -20°C under inert atmosphere to prevent oxidation of the triazole ring or hydroxyl group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for structural confirmation?

- Multi-dimensional NMR : Use , DEPT-135, and HSQC to resolve overlapping signals (e.g., distinguishing CHOH from triazole protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] calculated for CHNO: 140.0821) .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group?

- Protecting groups : Use silyl ethers (TMS or TBS) to block the hydroxyl during alkylation or phosphorylation .

- Catalytic control : Employ Lewis acids (e.g., BF-OEt) to direct nucleophilic attacks .

- Temperature modulation : Lower temperatures (-20°C) reduce elimination byproducts .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Q. What experimental designs address discrepancies in biological activity studies (e.g., inconsistent IC50_{50}50 values)?

- Dose-response standardization : Use ≥3 independent replicates with controls (e.g., DMSO for solubility artifacts) .

- Assay validation : Compare against structurally similar triazole derivatives (e.g., 1-benzyl-1H-triazol-4-yl-methanol) to isolate substituent effects .

Q. How does the compound’s stability under varying pH conditions impact its application in aqueous reaction systems?

- pH-dependent degradation studies : Monitor via HPLC at pH 3–10. The hydroxyl group may undergo acid-catalyzed dehydration (forming alkenes) or base-induced oxidation .

- Buffer selection : Use phosphate buffers (pH 7.4) for biological assays to mimic physiological conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analogous Triazole Alcohols

| Parameter | Optimal Value | Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst (FePC) | 0.25 mol% | Maximizes regioselectivity (~68%) | |

| Solvent | Ethanol | Balances solubility and reactivity | |

| Reaction Time | 6–24 h | Minimizes over-oxidation |

Q. Table 2: Analytical Techniques for Structural Elucidation

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| Assigns hydroxyl and triazole protons | δ 4.75 (q, J=6.45 Hz, CHOH) | ||

| HRMS | Confirms molecular formula | [M+H]: 140.0821 (CHNO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.